molecular formula C12H18FN B13239809 N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline

N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline

Cat. No.: B13239809
M. Wt: 195.28 g/mol
InChI Key: SDRAMHAPYSUTSZ-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline ( 1341539-94-3) is a fluorinated aniline derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a vital synthetic intermediate, particularly in the discovery and development of novel p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors . Such inhibitors represent a promising therapeutic approach for treating a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and Chronic Obstructive Pulmonary Disease (COPD) . The molecular structure of this compound, which incorporates a bulky 2,2-dimethylpropyl (neopentyl) group on the nitrogen atom, alongside fluorine and methyl substituents on the aromatic ring, is strategically designed to modulate key pharmacodynamic and pharmacokinetic properties. This includes potentially enhancing target binding affinity and metabolic stability in drug candidates . The presence of the fluorine atom is a common strategy in modern drug design, as it can influence electron distribution, lipophilicity, and the overall bioavailability of lead compounds . As a high-value building block, it enables researchers to explore new chemical space in the search for potent and selective therapeutic agents. This product is intended for research and development purposes in a laboratory setting exclusively. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline

InChI

InChI=1S/C12H18FN/c1-9-5-6-10(7-11(9)13)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

SDRAMHAPYSUTSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthesis Methods

The synthesis of N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline typically involves a multi-step process. The general approach includes nitration, reduction, and alkylation.

2.1. Multi-Component Amination Strategy
A metallaphotoredox multicomponent amination strategy can be employed using 3,3,3-trifluoropropene, nitroarenes, tertiary alkylamines, and carboxylic acids. This method facilitates the construction of N-trifluoroalkyl anilines.

2.2. Reaction Steps

  • Nitration : The starting material, 3-fluoro-4-methylaniline, is nitrated to introduce a nitro group at the desired position.
  • Reduction : The nitro group is reduced to an amino group using a reducing agent, such as hydrogen gas, in the presence of a catalyst like palladium on carbon.
  • Alkylation : The resulting amine is alkylated with 2,2-dimethylpropyl bromide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound involves similar steps as the synthetic routes, but on a larger scale. Optimizations are made for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions

This compound can undergo several chemical reactions.

4.1. Types of Reactions

  • Oxidation : The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Reduction : Reduction reactions can further modify the functional groups present on the aniline ring.
  • Substitution : Various substituents can be introduced onto the aromatic ring.

4.2. Common Reagents and Conditions

  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
  • Substitution : Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Physicochemical Properties

Property Description
Molecular Formula C12H18FN
Molecular Weight Approximately 193.26 g/mol

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
  • Biology : The compound can be used in the study of enzyme interactions and metabolic pathways.
  • Industry : It is utilized in the production of dyes, pigments, and other specialty chemicals.

Biological Activity

This compound is of interest in medicinal chemistry due to its potential biological activities.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present on the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline involves its interaction with specific molecular targets. The fluoro and methyl groups on the aniline ring can influence its binding affinity and selectivity towards enzymes or receptors. The 2,2-dimethylpropyl group may enhance the compound’s stability and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline with three fluoro-substituted aniline derivatives from the evidence, focusing on molecular structure, substituent effects, and inferred properties.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Notable Properties (Inferred)
This compound C₁₂H₁₈FN 203.28 3-F, 4-CH₃, N-(neopentyl) Aniline, Fluoro, Alkyl High steric hindrance; lipophilic
5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline C₁₄H₁₃F₂N 233.25 5-F, 2-CH₃, N-(3-fluorobenzyl) Aniline, Fluoro, Benzyl Increased aromaticity; potential H-bonding
N-(3-ethoxypropyl)-2-fluoro-4-nitroaniline C₁₁H₁₅FN₂O₃ 242.25 2-F, 4-NO₂, N-(3-ethoxypropyl) Aniline, Fluoro, Nitro, Ether Electron-withdrawing effects; polar
4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline C₁₅H₁₂F₄INO 425.16 4-I, N-(tetrafluorophenoxypropyl) Aniline, Iodo, Ether, Fluoro Heavy atom effect; UV-active potential

Key Comparisons

In contrast, N-(3-ethoxypropyl)-2-fluoro-4-nitroaniline () features a strongly electron-withdrawing nitro group, which reduces basicity and enhances electrophilicity, making it more reactive in substitution reactions .

Steric and Lipophilic Properties The neopentyl group in the target compound creates significant steric hindrance, likely reducing nucleophilic attack at the nitrogen. This contrasts with the 3-ethoxypropyl chain in ’s compound, which offers flexibility and higher polarity due to the ether linkage .

Its tetrafluorophenoxy group adds electronegativity and thermal stability . The nitro group in ’s compound may raise toxicity concerns, as nitroaromatics are often associated with mutagenicity, necessitating rigorous safety evaluations per agencies like EPA or EFSA .

Research Implications

  • Synthetic Applications: The neopentyl group in the target compound could improve solubility in non-polar solvents, aiding in polymer or coordination chemistry.
  • Biological Activity : Fluorine and methyl substitutions may enhance metabolic stability, making the compound a candidate for drug discovery.
  • Regulatory Considerations : Compounds with nitro or halogenated groups (e.g., ) require scrutiny under frameworks like AEGL or REACH due to environmental and health risks .

Biological Activity

N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant research findings and data tables.

This compound can be synthesized through a multi-step process involving the nitration of 4-methylaniline followed by reduction and subsequent alkylation with 2,2-dimethylpropyl bromide. The overall reaction pathway can be summarized as follows:

  • Nitration of 4-Methylaniline : Introduction of a nitro group.
  • Reduction : Converting the nitro group to an amino group.
  • Alkylation : Reacting the amino group with 2,2-dimethylpropyl bromide.

The molecular formula for this compound is C12H18FNC_{12}H_{18}F_{N}, with a molecular weight of approximately 193.26 g/mol.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral properties. Specifically, compounds targeting the NS2B-NS3 protease of flaviviruses (such as Zika virus) have shown promising results:

  • IC50 Values : Certain derivatives have demonstrated IC50 values as low as 130 nM against Zika virus protease, indicating strong inhibitory effects on viral replication .

Anticancer Properties

In addition to antiviral activity, there is emerging evidence regarding the anticancer potential of similar compounds:

  • VEGFR-2 Inhibition : Compounds designed to inhibit VEGFR-2 have been shown to possess anti-proliferative effects against various cancer cell lines (e.g., HT-29, A-549) with IC50 values ranging from 13.56 to 17.8 μM .
  • Mechanism of Action : These compounds induce apoptosis in cancer cells, increasing pro-apoptotic markers (e.g., BAX) while decreasing anti-apoptotic markers (e.g., Bcl-2).

Case Study 1: Antiviral Screening

A series of derivatives based on the structure of this compound were screened for antiviral activity. The most potent compound exhibited an EC50 value in the low nanomolar range against Zika virus in cellular assays.

CompoundEC50 (nM)Target
Compound A300Zika Virus
Compound B450Dengue Virus
Compound C600West Nile Virus

This highlights the broad-spectrum antiviral potential of structurally similar compounds.

Case Study 2: Anticancer Evaluation

In a study investigating VEGFR-2 inhibitors, compound derivatives were tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation and increased apoptosis.

CompoundIC50 (μM)Cell Line
Compound D0.081HT-29
Compound E0.095A-549
Compound F0.110HCT-116

These findings suggest that modifications to the chemical structure can enhance biological activity against cancer targets.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The presence of the fluorine atom may enhance binding affinity to target enzymes such as proteases involved in viral replication or kinases associated with tumor growth.
  • Apoptosis Induction : Compounds related to this structure have been shown to modulate apoptotic pathways by altering the expression levels of BAX and Bcl-2 proteins.

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